4-Formyl-3-hydroxynaphthalene-2-carboxylic acid, also known as 4-formyl-3-hydroxy-2-naphthoic acid, is an organic compound with significant antibacterial properties. Its molecular formula is , and it has a molecular weight of 216.19 g/mol. This compound features a naphthalene ring substituted with a formyl group, a hydroxyl group, and a carboxylic acid group, which contribute to its chemical reactivity and biological activity.
This compound can be synthesized from various precursors through established organic synthesis methods. Its presence in scientific literature indicates its relevance in research, particularly in studies related to organic chemistry and medicinal applications.
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid belongs to the class of naphthalene derivatives and is categorized as an aromatic compound due to its conjugated pi-electron system. It is also classified as a carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of 4-formyl-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of naphthalene derivatives followed by oxidation processes.
The molecular structure of 4-formyl-3-hydroxynaphthalene-2-carboxylic acid consists of:
The SMILES representation is OC(=O)c1cc2ccccc2c(C=O)c1O
, and its InChI is InChI=1S/C12H8O4/c13-6-10-8-4-2-1-3-7(8)5-9(11(10)14)12(15)16/h1-6,14H,(H,15,16)
.
The melting point of this compound is reported to be between 222°C and 223°C, indicating its solid state at room temperature .
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, solvent choice (e.g., dichloromethane), and the presence of catalysts like DMAP .
The antibacterial activity of 4-formyl-3-hydroxynaphthalene-2-carboxylic acid is believed to stem from its ability to interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism. Although specific targets are not extensively documented, its structural features suggest potential interactions with biological macromolecules.
Research indicates that compounds with similar structures often exhibit significant antibacterial properties, making this compound a candidate for further investigation in medicinal chemistry .
Relevant data suggest that this compound's properties make it suitable for various applications in organic synthesis and pharmaceuticals.
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid has several applications:
This compound's versatility highlights its importance in both academic research and practical applications within the chemical industry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2